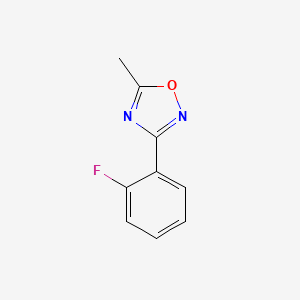
3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Descripción general
Descripción
3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H7FN2O
- Molecular Weight : 180.16 g/mol
- CAS Number : 75487794
Research indicates that compounds in the oxadiazole family, including this compound, often function as tubulin inhibitors. They disrupt microtubule dynamics, which is crucial for cell division. The inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells.
Key Findings from Recent Studies
- Tubulin Inhibition : A study demonstrated that diaryl 5-amino-1,2,4-oxadiazoles exhibit potent tubulin binding and cytostatic properties. Specifically, this compound was compared to other compounds and showed significant tubulin binding activity .
- Anticancer Activity : This compound has been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Biological Activity Data
The following table summarizes the biological activity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U937 (Leukemia) | 10.5 | Tubulin inhibition |
| CEM-13 (Leukemia) | <5 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.1 | Apoptosis induction |
Case Study 1: Antitumor Efficacy
A study published in MDPI highlighted the effectiveness of oxadiazole derivatives in inhibiting tumor growth in vivo. The compound exhibited a significant reduction in tumor size when administered to mice bearing human cancer xenografts .
Case Study 2: Comparative Analysis
In another comparative study involving multiple oxadiazole derivatives, this compound was found to have superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin against breast cancer cell lines .
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUAHGMWRNVPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















